molecular formula C8H15NO4 B13009053 2-Hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid

2-Hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid

Cat. No.: B13009053
M. Wt: 189.21 g/mol
InChI Key: VQELWTOSPJLHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid is a synthetic organic compound with the molecular formula C8H15NO4. It is characterized by the presence of a hydroxy group, an amino group, and a propanoic acid moiety, making it a versatile compound in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid typically involves the reaction of 3-methyloxetan-3-ylmethylamine with a suitable precursor of propanoic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-hydroxy-3-{[(3-methyloxetan-3-yl)methyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

2-hydroxy-3-[(3-methyloxetan-3-yl)methylamino]propanoic acid

InChI

InChI=1S/C8H15NO4/c1-8(4-13-5-8)3-9-2-6(10)7(11)12/h6,9-10H,2-5H2,1H3,(H,11,12)

InChI Key

VQELWTOSPJLHOZ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)CNCC(C(=O)O)O

Origin of Product

United States

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